![molecular formula C17H17BrN4O B2581987 8-Oxo-9-(4-bromphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]chinazolin CAS No. 459422-07-2](/img/structure/B2581987.png)
8-Oxo-9-(4-bromphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]chinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone core
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with diverse chemical properties .
Biology
Biologically, the compound has shown promise in various pharmacological studies. It exhibits a range of activities, including antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, antitumor, and anti-HIV properties .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its diverse pharmacological activities make it a candidate for the development of new drugs targeting various diseases and conditions .
Industry
Industrially, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is synthesized through a three-component reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one are largely determined by its triazole nucleus . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Given the known properties of similar triazole compounds, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as both the solvent and catalyst. The reaction is carried out at 60°C, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing environmentally benign protocols. The use of deep eutectic solvents, such as a mixture of glucose, pregabalin, and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially yielding reduced analogs with different pharmacological properties.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazoloquinazolinone Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzimidazoquinazolinone Derivatives: These compounds also feature a fused heterocyclic system and exhibit similar pharmacological activities.
Uniqueness
The presence of the bromophenyl group and dimethyl substituents differentiates it from other similar compounds and contributes to its unique pharmacological profile .
Biologische Aktivität
The compound 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be summarized as follows:
- IUPAC Name : 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- Molecular Formula : C17H16BrN5O
- Molecular Weight : 396.25 g/mol
Anticancer Activity
Recent studies have indicated that compounds in the triazoloquinazoline family exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines using the MTT assay. Results indicated that it has a notable inhibitory effect on the proliferation of MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 19.4 ± 0.22 |
HCT-116 | 57.01 ± 1.08 |
PC-3 | 25.23 ± 0.30 |
These values suggest that the compound is particularly effective against MCF-7 cells compared to standard chemotherapeutics like doxorubicin (IC50 = 40 µM) .
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been explored. Studies have shown that certain derivatives exhibit effective antibacterial activity against various strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. This suggests potential use in treating bacterial infections .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Molecular Docking Studies : In silico studies have shown strong binding affinity to targets such as EGFR and PI3K pathways critical for cancer cell growth .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to controls.
- Safety Profile : The safety profile was assessed using normal human skin fibroblasts (BJ-1). The IC50 for these cells was significantly higher than for cancer cells (221.7 µM), indicating a favorable therapeutic index .
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNBXYBUMMNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.